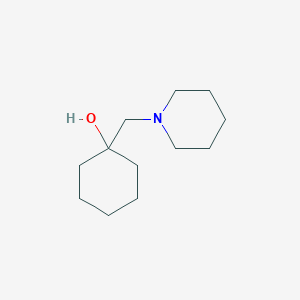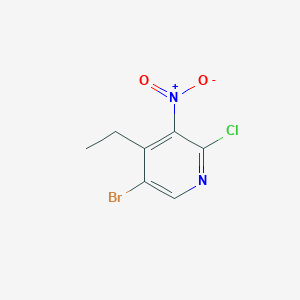
5-Bromo-2-chloro-4-ethyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-4-ethyl-3-nitropyridine is an organic compound with the molecular formula C7H6BrClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-ethyl-3-nitropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the bromination, chlorination, and nitration of pyridine rings under controlled conditions. For example, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Chlorination can be performed using thionyl chloride or phosphorus pentachloride. Nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-ethyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products
Substitution: Corresponding substituted pyridines.
Reduction: 5-Bromo-2-chloro-4-ethyl-3-aminopyridine.
Oxidation: 5-Bromo-2-chloro-4-carboxypyridine.
Scientific Research Applications
5-Bromo-2-chloro-4-ethyl-3-nitropyridine is used in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-ethyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-nitropyridine
- 2-Chloro-5-bromo-3-nitropyridine
- 5-Bromo-2-chloro-4-methyl-3-nitropyridine
Uniqueness
5-Bromo-2-chloro-4-ethyl-3-nitropyridine is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C7H6BrClN2O2 |
|---|---|
Molecular Weight |
265.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-4-ethyl-3-nitropyridine |
InChI |
InChI=1S/C7H6BrClN2O2/c1-2-4-5(8)3-10-7(9)6(4)11(12)13/h3H,2H2,1H3 |
InChI Key |
XNDNUKRIGYUPOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


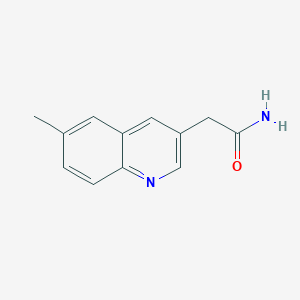
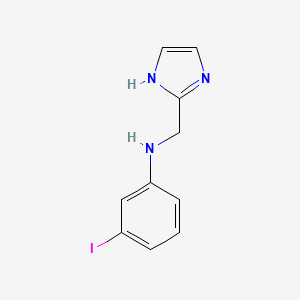
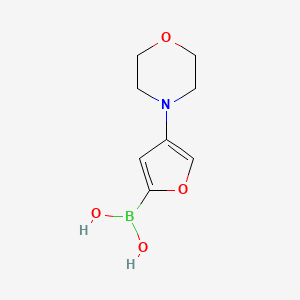
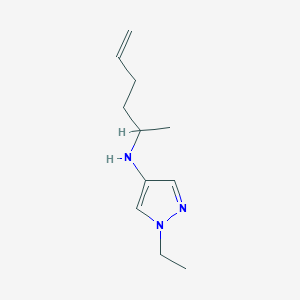

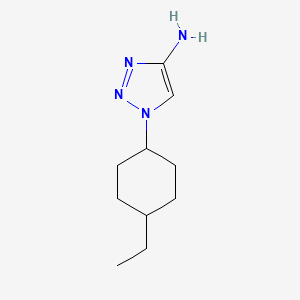
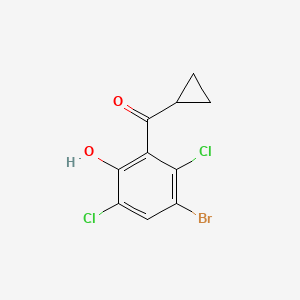


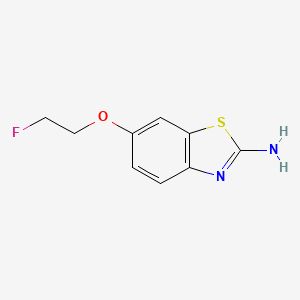
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine](/img/structure/B13324537.png)
![[2-(Dimethylamino)ethyl][(3,4-dimethylphenyl)methyl]amine](/img/structure/B13324541.png)
![2-{1-[(Tert-butoxy)carbonyl]-3-fluoropyrrolidin-3-yl}acetic acid](/img/structure/B13324551.png)
